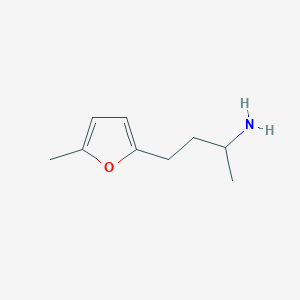

4-(5-Methylfuran-2-yl)butan-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(5-Methylfuran-2-yl)butan-2-amine is an organic compound with the molecular formula C9H15NO It features a furan ring substituted with a methyl group at the 5-position and an amine group attached to a butane chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methylfuran-2-yl)butan-2-amine typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 5-methylfuran-2-carboxylic acid.

Reduction: The carboxylic acid is reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride.

Conversion to Bromide: The alcohol is then converted to the corresponding bromide using phosphorus tribromide.

Amination: The bromide is reacted with butan-2-amine under basic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and automated synthesis techniques are often employed to scale up the production.

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-Methylfuran-2-yl)butan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

Substitution: Alkyl halides and acyl chlorides are often used in substitution reactions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields tetrahydrofuran derivatives.

Substitution: Forms various substituted amines.

Wissenschaftliche Forschungsanwendungen

4-(5-Methylfuran-2-yl)butan-2-amine is a chemical compound with the molecular formula C9H15NO and a molecular weight of 153.225. The CAS number for this compound is 19509-75-2. EvitaChem offers this product (catalog number EVT-3072181) for non-human research purposes.

Research Applications

This compound is relevant in the context of several research areas:

- Derivatives of 5-methylfuran: It shares a structural similarity with derivatives of 5-methylfuran, making it relevant in studies involving the chemical modification of the furan ring system.

- (E)-2-(5-Methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H)-one derivatives: It is related to quinazolinone derivatives featuring a 5-methylfuran moiety, useful in exploring methods for incorporating the 5-methylfuran unit into complex structures.

- Benzenesulfonamide derivative: Due to the presence of the 5-methylfuran unit, it is related to benzenesulfonamide derivatives and can provide insights into the intermolecular interactions of the 5-methylfuran group.

- SCH 527123: It is structurally similar to compounds like SCH 527123, a CXCR2/CXCR1 receptor antagonist, making it relevant for exploring potential pharmacological applications of compounds containing the 5-methylfuran-2-yl structural motif.

Related Compounds Research

Several related compounds containing a methylfuran moiety have been researched. These compounds and their research contexts can provide insight into potential applications of this compound:

- 2-(4-acylfuran-2-yl) derivatives: A new method for synthesizing 2-(4-acylfuran-2-yl) derivatives through a palladium iodide catalyzed multicomponent carbonylative reaction has been reported .

- 4-furanyl and 4-thiophenylbutan-2-one oximes: Research has been conducted on the synthesis of 4-furanyl and 4-thiophenylbutan-2-one oximes from furancarboxaldehydes and 2-methylfuran .

- Conversion of 2-methylfuran: 2-methylfuran can be converted into value-added chemicals and liquid fuels .

Potential Applications

While specific applications for this compound are not detailed in the provided documents, its structural similarity to various bioactive compounds suggests potential uses in:

- Pharmaceutical research

- Development of novel synthetic methodologies [1, 5]

- Materials science

Wirkmechanismus

The mechanism of action of 4-(5-Methylfuran-2-yl)butan-2-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with enzymes or receptors, influencing their activity. The furan ring may participate in π-π interactions, further stabilizing the compound’s binding to its target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(Furan-2-yl)butan-2-amine: Similar structure but lacks the methyl group on the furan ring.

4-(5-Methylthiophen-2-yl)butan-2-amine: Contains a thiophene ring instead of a furan ring.

4-(5-Methylpyrrole-2-yl)butan-2-amine: Features a pyrrole ring in place of the furan ring.

Uniqueness

4-(5-Methylfuran-2-yl)butan-2-amine is unique due to the presence of the methyl-substituted furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in the synthesis of specialized pharmaceuticals and agrochemicals.

Biologische Aktivität

4-(5-Methylfuran-2-yl)butan-2-amine, with the CAS number 19509-75-2, is a compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This compound features a 5-methylfuran moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Molecular Formula: C9H15NO

Molecular Weight: 153.22 g/mol

IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the furan ring allows for potential π-π stacking interactions and hydrogen bonding, which may enhance binding affinity and specificity towards these targets .

Potential Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation: It could modulate receptor activity, influencing physiological responses.

Anticancer Potential

The structural similarity of this compound to other known anticancer agents suggests potential activity in cancer treatment. Case studies on similar furan-containing compounds have demonstrated cytotoxic effects against cancer cell lines, indicating that further investigation into this compound's anticancer properties is warranted .

Study on Structural Analogues

A study focusing on structural analogues of this compound revealed that modifications to the furan ring significantly affected biological activity. Compounds with enhanced binding interactions showed improved efficacy in inhibiting specific enzymes related to cancer progression .

| Compound | IC50 (μM) | Biological Target |

|---|---|---|

| F8-B6 | 1.57 | SARS-CoV-2 Main Protease |

| F8-B22 | 1.55 | SARS-CoV-2 Main Protease |

| 4-(5-Methylfuran) derivative | TBD | Antimicrobial Activity |

Pharmacological Studies

Pharmacological evaluations have indicated that compounds similar to this compound can exhibit low cytotoxicity while maintaining significant biological activity against target pathogens . For instance, a related furan derivative displayed an IC50 value of approximately 10 μM against a viral target, suggesting a favorable therapeutic index.

Eigenschaften

IUPAC Name |

4-(5-methylfuran-2-yl)butan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-7(10)3-5-9-6-4-8(2)11-9/h4,6-7H,3,5,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAZBKHHKSWNZLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CCC(C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.